molecular formula C5H8O2 B1293863 Dihydro-2H-pyran-3(4H)-one CAS No. 23462-75-1

Dihydro-2H-pyran-3(4H)-one

Cat. No. B1293863
CAS RN: 23462-75-1
M. Wt: 100.12 g/mol
InChI Key: URUUZIAJVSGYRC-UHFFFAOYSA-N
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Description

Dihydro-2H-pyran-3(4H)-one is a heterocyclic compound that is a structural constituent of various natural and synthetic compounds. It is known for its presence in a wide range of biological activities and is used in medicinal and pharmaceutical chemistry. The compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms, with two of the carbon atoms being part of a double bond in the case of 2H-pyran derivatives .

Synthesis Analysis

The synthesis of dihydro-2H-pyran derivatives can be achieved through various methods. One approach involves a four-component reaction of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate, leading to the formation of 3,4-dihydro-2H-pyrans . Another method includes the cyclization of alpha,beta-unsaturated 1,3-diketones in an acidic aqueous medium to form 2,3-dihydro-4H-pyran-4-ones . Additionally, Pd/Cu-catalyzed reactions of alpha,beta-unsaturated thioesters with propargyl alcohols have been used to synthesize 2,3-dihydrothiopyran-4-one derivatives . A green synthesis approach using nano crystalline ZnO as a catalyst in aqueous alcoholic medium has also been reported for the synthesis of fully decorated 4H-pyran scaffolds .

Molecular Structure Analysis

The molecular structure of dihydro-2H-pyran-3(4H)-one derivatives is confirmed through various spectroscopic techniques such as IR, 1H- and 13C-NMR, and EI-MS. Quantum-chemical calculations using ab initio DFT B3LYP method have been performed to determine stable conformations, revealing that the stable conformers are in the "chair" conformation with different orientations of the hydroxymethyl substituents . The structural diversity of these compounds allows for a wide range of chemical modifications and reactivity, which is essential for their application in medicinal chemistry .

Chemical Reactions Analysis

Dihydro-2H-pyran-3(4H)-one and its derivatives undergo various chemical reactions. For instance, the synthesis of 3,4-dihydro-2H-pyrans can involve Michael addition as a key step . The formation of 2,3-dihydro-4-pyridinones from alpha,beta-unsaturated 1,3-diketones involves an initial 1,4-addition of an amine . Tandem Knoevenagel–Michael reactions followed by cyclization have been utilized to synthesize dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones . These reactions highlight the versatility and reactivity of dihydro-2H-pyran-3(4H)-one derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydro-2H-pyran-3(4H)-one derivatives are influenced by their molecular structure. The presence of hydroxymethyl groups and the conformation of the pyran ring affect properties such as solubility, boiling point, and reactivity. The dipole moments of the conformers can indicate the stability and reactivity of the compound . The ability to form intramolecular hydrogen bonds can also influence the physical properties and chemical behavior of these molecules . The high yields and functional group tolerance in their synthesis suggest that these compounds have significant potential for further functionalization and application in various fields .

Scientific Research Applications

Eco-Friendly Synthesis of Heterocyclic Compounds

A study by Brahmachari and Banerjee (2014) described an eco-friendly and efficient method for synthesizing various functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, using commercially available urea as an organo-catalyst. This method is significant for pharmaceutical research due to the pharmacological interest in these compounds (Brahmachari & Banerjee, 2014).

Green Synthesis Methods

Bhattacharyya et al. (2012) developed a green protocol for synthesizing 4H-pyran scaffolds through a one-pot, multi-component reaction. This method, using nano-structured ZnO as a catalyst, offers an environmentally friendly approach to obtaining a wide range of functionalized compounds (Bhattacharyya et al., 2012).

Formation of Aminoreductones

Knerr, Pischetsrieder, and Severin (1994) investigated the formation of aminoreductones from glucose under Maillard reaction conditions. They found that heating glucose in the presence of primary amines leads to the formation of 5-hydroxy-2-methyl-4-(alkylamino)-2H-pyran-3(6H)-one, highlighting the importance of these reactions in food chemistry (Knerr, Pischetsrieder, & Severin, 1994).

Organometallic Applications

Schlosser and Schneider (1979) explored the metalation of pyrans, including dihydropyridines. Their research provides insights into the behavior of 4H-pyrans towards organometallic reagents, which is critical for developing new synthetic methodologies in organic chemistry (Schlosser & Schneider, 1979).

Cyclization of Alpha, Beta-Unsaturated 1,3-Diketones

MacDonald and Burnell (2009) reported on the cyclization of alpha, beta-unsaturated 1,3-diketones to form 2,3-dihydro-4H-pyran-4-ones. Their findings contribute to the understanding of reactions crucial for synthesizing various organic compounds, particularly in medicinal chemistry (MacDonald & Burnell, 2009).

Homogeneous Catalysis in Water

Khazaei et al. (2015) demonstrated the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst for synthesizing 4H-pyran derivatives in water. This research is significant for its application in green chemistry and the synthesis of complex organic compounds (Khazaei et al., 2015).

Safety And Hazards

Dihydro-2H-pyran-3(4H)-one is highly flammable and can be ignited under almost all ambient temperature conditions . Inhalation or contact with the material may irritate or burn skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

oxan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUUZIAJVSGYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178015
Record name 2H-Pyran-3(4H)-one, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-2H-pyran-3(4H)-one

CAS RN

23462-75-1
Record name 2H-Pyran-3(4H)-one, dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-3(4H)-one, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-2H-pyran-3(4H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
AP Mityuk, AV Denisenko, OO Grygorenko… - Arkivoc, 2012 - researchgate.net
Synthesis of dihydro-2H-pyran-3(4H)-one Page 1 General Papers ARKIVOC 2012 (viii) 226-230 Page 226 ©ARKAT-USA, Inc. Synthesis of dihydro-2H-pyran-3(4H)-one Andrey P. Mityuk, a …
Number of citations: 1 www.researchgate.net
R Nagase, M Katayama, H Mura, N Matsuo… - Tetrahedron Letters, 2008 - Elsevier
3-Methyl-2H-furo[2,3-c]pyran-2-ones 1 and 2, a unique and remarkable seed germination stimulant, and its analogue were synthesized using direct and regioselective Ti-crossed aldol …
Number of citations: 43 www.sciencedirect.com
P Mishra - International Journal of PharmTech Research, 2009 - Citeseer
Members of the Zingiberaceae such as turmeric (Curcuma longa L.) and ginger (Zingiber officinale Rosc.) and fenugreek accumulate at high levels in their rhizomes important …
Number of citations: 45 citeseerx.ist.psu.edu
BJ Bythell, JM Rabus, AR Wagoner… - Journal of The …, 2018 - ACS Publications
We investigate the tandem mass spectrometry of regiospecifically labeled, deprotonated sucrose analytes. We utilize density functional theory calculations to model the pertinent gas-…
Number of citations: 23 pubs.acs.org
MEA Said, I Bombarda, JV Naubron, P Vanloot… - Chirality, 2017 - Wiley Online Library
The chirality issues in the essential oils (EOs) of leaves and flowers from Bubonium graveolens were addressed by chiral high‐performance liquid chromatography (HPLC) with …
Number of citations: 17 onlinelibrary.wiley.com
DS Fullerton, CM Chen, IH Hall - Journal of Medicinal Chemistry, 1976 - ACS Publications
The screening procedurefollowed the method of Piantadosi and co-workers. 33 6 The compounds were injected daily ip in 0.05% Tween 80 in normal saline 24 h after injection of 106 …
Number of citations: 12 pubs.acs.org
B Ballesteros, AA Ceacero-Vega, A Garzon… - … of Photochemistry and …, 2009 - Elsevier
Relative rate coefficients for the gas-phase reaction of chlorine atoms (Cl) with tetrahydropyran (THP) have been determined by Fourier transform infrared (FTIR) spectroscopy and gas …
Number of citations: 23 www.sciencedirect.com
AL Koritzke, KM Frandsen, MG Christianson… - International Journal of …, 2020 - Elsevier
Cyclic ethers are important intermediates involved in degenerate chain-branching reactions during hydrocarbon and biofuel oxidation at temperatures below 1000 K. Depending on the …
Number of citations: 6 www.sciencedirect.com
N Haddad, B Qu, S Rodriguez, L van der Veen… - Tetrahedron letters, 2011 - Elsevier
An enantioselective hydrogenation of hydrazones derived from heterocyclic ketones was developed with up to 85% ee. The enantiomeric purity was enriched to >99% ee by …
Number of citations: 30 www.sciencedirect.com
VJ Ram, A Goel, R Pratap - 2022 - books.google.com
Isolated Pyranones: Multifaceted Building Blocks for Molecular Diversity covers the latest findings on synthesis and chemical reactivity of highly functionalized pyran-2-ones and pyran-4-…
Number of citations: 1 books.google.com

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